molecular formula C27H22N2O5 B2999713 N-(2-(1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide CAS No. 951950-75-7

N-(2-(1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide

Cat. No.: B2999713
CAS No.: 951950-75-7
M. Wt: 454.482
InChI Key: ADRBZXQQQXTPTG-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide is a synthetic hybrid molecule combining structural motifs from indole, chromenone (coumarin derivative), and benzamide. The indole moiety is a heterocyclic aromatic system prevalent in bioactive natural products (e.g., serotonin, tryptophan), while the 7-methoxy-4-oxo-4H-chromen-3-yl group is characteristic of coumarin derivatives with reported antioxidant and anti-inflammatory properties . The benzamide linker facilitates interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π stacking.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O5/c1-32-20-10-11-22-24(14-20)33-16-25(26(22)30)34-19-8-6-17(7-9-19)27(31)28-13-12-18-15-29-23-5-3-2-4-21(18)23/h2-11,14-16,29H,12-13H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRBZXQQQXTPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor effects, antimicrobial properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C24H24N2O5
Molecular Weight 420.5 g/mol
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide
CAS Number 951952-06-0

Antitumor Activity

Research has demonstrated that compounds similar to N-(2-(1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yloxy)benzamide exhibit significant antitumor activity against various types of cancer cells. For instance, studies indicate that indole derivatives often show potent activity against solid tumors, particularly colon and lung cancers .

Case Study: Antitumor Efficacy

A study conducted on a series of indole-based compounds revealed that derivatives with structural similarities to the target compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. This suggests a promising avenue for further development in cancer therapy .

Antimicrobial Properties

In addition to antitumor activity, the compound has shown potential antimicrobial effects. Research indicates that similar indole derivatives have been effective against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Candida albicans .

Table: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-(5-Iodo-1H-indol-3-yl)quinazolinMRSA0.98 μg/mL
N-(2-(1H-indol-3-yl)ethyl)-...Candida albicans1.5 μg/mL

The biological activity of N-(2-(1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yloxy)benzamide) is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound interacts with cellular pathways that regulate cell growth and apoptosis, leading to reduced proliferation in cancer cells.
  • Biofilm Disruption : Its antimicrobial properties may stem from the ability to disrupt biofilm formation in pathogenic bacteria, enhancing susceptibility to other treatments .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities to target proteins involved in cancer progression and microbial resistance, suggesting a rational basis for its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fusion of indole and chromenone systems. Below is a comparative analysis with analogous molecules, emphasizing structural and functional distinctions:

Indole-Containing Benzamide Derivatives

Compound Name Structural Features Key Differences Biological Relevance References
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide Indole linked via oxoacetamide to a fluorobenzyl group Lacks chromenone; shorter alkyl chain Investigated as a serotonin modulator (potential antidepressant)
4-(3,5-dimethylpyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide Indole-ethylbenzamide with pyrazole substituent Replaces chromenone with pyrazole; enhanced steric bulk Possible kinase inhibition (similar to kinase-targeting pyrazoles)
3-(2-(1H-Indol-3-yl)ethoxy)-4-amino-N-octylbenzamide (36) Indole-ethoxybenzamide with octyl chain and amino group Long alkyl chain; no chromenone Studied for membrane permeability in drug delivery

Analysis: The target compound’s chromenone-ether linkage distinguishes it from simpler indole-benzamide derivatives. The 7-methoxy-4-oxo group may enhance antioxidant capacity compared to pyrazole or fluorobenzyl analogs .

Chromenone (Coumarin)-Containing Analogs

Compound Name Structural Features Key Differences Biological Relevance References
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Chromenone linked via acetamide to thiazolidinone Replaces indole with thiazolidinone; includes sulfur heterocycle Antimicrobial and anti-diabetic activity reported
AR-degrading compounds (e.g., 482–484) Chromenone replaced with isoindole-dioxopiperidine Complex piperazine/cyclobutyl motifs Designed for proteolysis-targeting chimeras (PROTACs) in cancer therapy

Analysis: Unlike thiazolidinone-chromenone hybrids , the target compound’s indole system may confer neuroactive or anti-proliferative properties. Its benzamide linker is simpler than PROTAC-like structures in , which prioritize protein degradation via E3 ligase recruitment.

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